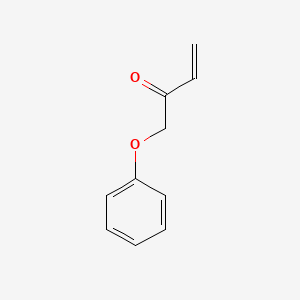
1-Phenoxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxybut-3-en-2-one is an organic compound characterized by a phenoxy group attached to a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxybut-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with but-3-en-2-one under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the phenoxy group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxybut-3-en-2-one derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: Phenoxybut-3-en-2-one derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxybut-3-en-2-one compounds.
Scientific Research Applications
1-Phenoxybut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenoxybut-3-en-2-one involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a phenoxy group.
3-Phenylthiobut-3-en-2-one: Contains a thiophenyl group instead of a phenoxy group.
Uniqueness: 1-Phenoxybut-3-en-2-one is unique due to its phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-phenoxybut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7H,1,8H2 |
InChI Key |
YSBCNSPSLYEHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
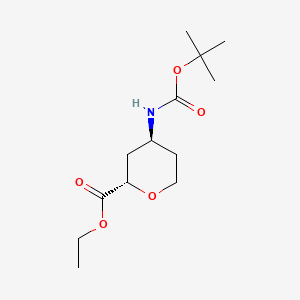
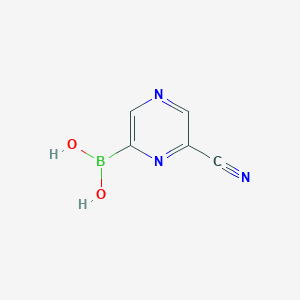
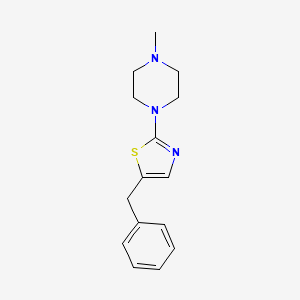
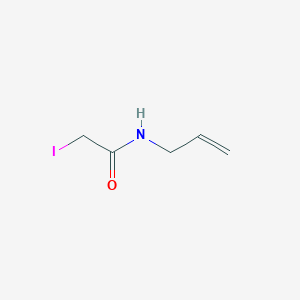
![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)
![Tert-butyl 4,6-dichloropyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13900344.png)
![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
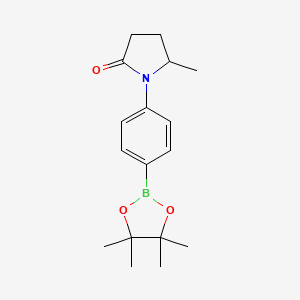
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)
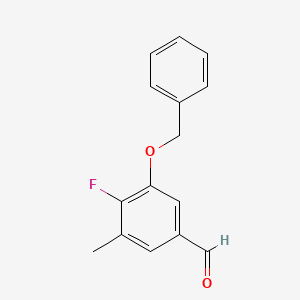
![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)
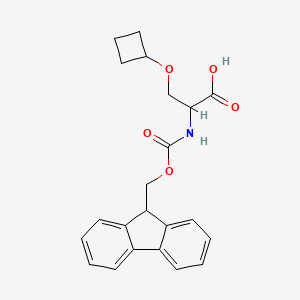
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
